Ethoxycarbonyl isocyanate

概要

説明

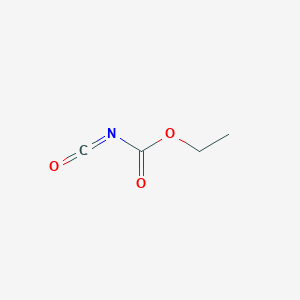

Ethoxycarbonyl isocyanate is an organic compound with the chemical formula C4H5NO3. It is a colorless to pale yellow liquid with a distinctive odor. This compound is soluble in many organic solvents, such as alcohols, ethers, and aromatic hydrocarbons. This compound is commonly used as a cyanate reagent in organic synthesis to introduce isocyano or carbonyl groups .

準備方法

Ethoxycarbonyl isocyanate is typically synthesized by reacting ethyl chloroformate with sodium thiocyanate. This reaction is often catalyzed by a phase transfer catalyst, such as a Schiff base, to enhance the efficiency of the process . The reaction conditions generally require the use of a strong acid as a catalyst. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production.

化学反応の分析

Ethoxycarbonyl isocyanate undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with amines to form ureas and with alcohols to form carbamates.

Addition Reactions: It can add to nucleophiles such as water, alcohols, and amines.

Polymerization Reactions: It can polymerize to form polyurethanes.

Common reagents used in these reactions include amines, alcohols, and water. The major products formed from these reactions are ureas, carbamates, and polyurethanes .

科学的研究の応用

Organic Synthesis

EC serves as a key building block in the synthesis of various carbamate derivatives. These derivatives are crucial in modifying the properties and functionalities of organic molecules, allowing for exploration in drug discovery and material science.

- Reactivity with Alcohols : EC can react with alcohols to form urethanes (carbamates), which are widely used in coatings, adhesives, and elastomers. This reaction expands the utility of EC in developing novel materials with enhanced properties.

| Reaction Type | Product Type | Applications |

|---|---|---|

| Reaction with alcohols | Urethanes (carbamates) | Coatings, adhesives, elastomers |

| Carbamoylation | Carbamate derivatives | Drug discovery, material science |

Medicinal Chemistry

Research indicates that derivatives of EC have potential antibacterial and antifungal properties. Specifically, studies have shown that certain compounds synthesized from EC can inhibit protein kinase CK2, which is involved in cancer cell proliferation .

- Biological Activity : The biological activity of EC derivatives has been investigated for their potential therapeutic effects, particularly as inhibitors for specific enzymes linked to disease processes.

| Biological Activity | Target Enzyme | Implication |

|---|---|---|

| Inhibition | Protein kinase CK2 | Cancer therapy |

Synthesis of Novel Therapeutics

One notable study explored the synthesis of a series of compounds derived from EC that demonstrated significant inhibitory activity against various cancer cell lines. The synthesized compounds were evaluated for their efficacy and mechanism of action, revealing promising results that support further development as potential anticancer agents.

Development of Advanced Materials

A recent project focused on utilizing EC in the production of bio-based polyurethanes. Researchers successfully synthesized polyols from renewable resources and reacted them with EC to create environmentally friendly polyurethane materials suitable for applications in insulation and coatings . This approach not only enhances material properties but also addresses sustainability concerns in polymer production.

作用機序

The mechanism of action of ethoxycarbonyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (N=C=O) is highly electrophilic and reacts readily with nucleophiles such as amines, alcohols, and water. This reactivity allows it to form a variety of products, including ureas, carbamates, and polyurethanes. The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions .

類似化合物との比較

Ethoxycarbonyl isocyanate can be compared with other isocyanates, such as:

Methyl isocyanate: Similar in reactivity but has a different alkyl group.

Phenyl isocyanate: Contains a phenyl group instead of an ethoxycarbonyl group.

Isothiocyanates: Similar in structure but contain a sulfur atom instead of an oxygen atom.

This compound is unique due to its ethoxycarbonyl group, which imparts different reactivity and solubility properties compared to other isocyanates .

生物活性

Ethoxycarbonyl isocyanate, a member of the isocyanate family, has garnered attention due to its significant biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicity, and potential therapeutic uses, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound (CHNO) is characterized by the presence of an isocyanate functional group (-N=C=O) attached to an ethoxycarbonyl moiety. This structure imparts unique reactivity and biological properties, making it a valuable compound in organic synthesis and pharmacology.

Mechanisms of Biological Activity

Isocyanates, including this compound, exhibit a range of biological activities primarily due to their electrophilic nature. The electrophilic carbon in the isocyanate group can undergo nucleophilic attack by various biological nucleophiles such as amino acids, proteins, and nucleic acids. This reactivity can lead to modifications of biomolecules, influencing cellular functions.

Key Mechanisms:

- Protein Modification: Isocyanates can modify amino acid side chains, particularly cysteine and lysine residues, leading to altered protein function and potential activation or inhibition of enzymatic activities.

- Signal Transduction Interference: By modifying signaling proteins, isocyanates may disrupt normal cellular signaling pathways, which can affect processes such as cell proliferation and apoptosis.

- Toxicity Induction: The reactivity of isocyanates also raises concerns regarding their toxicity, including sensitization and allergic responses.

Toxicity Profile

The toxicity of this compound has been studied extensively. Isocyanates are known to cause respiratory sensitization and asthma-like symptoms upon inhalation exposure. Skin exposure can also lead to sensitization and subsequent allergic reactions.

Toxicological Data:

Therapeutic Applications

Despite their toxicity, the unique reactivity of this compound has led to its exploration in drug development. It has been identified as a precursor for synthesizing biologically active compounds such as:

- Selective Neurokinin-1 Receptor Antagonists: These compounds have shown potential in treating conditions like anxiety and depression .

- Antiviral Agents: Research indicates that certain derivatives may exhibit activity against HIV-1 .

Case Study 1: Synthesis of 4-Substituted Semicarbazides

A study demonstrated the synthesis of 1-ethoxycarbonyl-4-substituted-semicarbazides using this compound as a key intermediate. The reaction was performed under solvent-free conditions, yielding high product purity and efficiency within a short reaction time (approximately 20 minutes) .

Case Study 2: Neurokinin-1 Receptor Antagonists

Research highlighted the development of compounds derived from this compound that act as selective neurokinin-1 receptor antagonists. These compounds were evaluated for their efficacy in preclinical models, showing promise for therapeutic use in neuropsychiatric disorders .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for ethoxycarbonyl isocyanate in academic research, and how are yields optimized?

this compound is commonly synthesized via reactions between ethoxycarbonyl chloride and sodium cyanate under anhydrous conditions. Optimization involves controlling stoichiometric ratios (e.g., 1:1.2 molar ratio of chloride to cyanate), inert atmosphere (N₂) to prevent hydrolysis, and low-temperature conditions (0–5°C) to suppress side reactions . Yields exceeding 85% are achievable when intermediates like thioureas or ureas are purified via recrystallization from ethanol/water mixtures .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and its derivatives?

- IR Spectroscopy : Identifies characteristic N=C=O stretching vibrations (2270–2240 cm⁻¹) and carbonyl (C=O) bands (1720–1700 cm⁻¹) .

- HPLC/GC : Quantifies purity using reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) or gas chromatography with flame ionization detection (FID) .

- Elemental Analysis : Validates molecular formulas (e.g., C₄H₅NO₃) with combustion analysis accuracy within ±0.3% .

Advanced Research Questions

Q. How can researchers address insolubility challenges when studying this compound-derived metal complexes?

Copper(II) or uranyl complexes of ethoxycarbonyl thioureas often form insoluble oligomers. To overcome this:

- Use infrared spectroscopy to probe coordination modes (e.g., shifts in ν(N–H) and ν(C=S) bands).

- Employ combustion analysis to confirm metal-to-ligand ratios when single-crystal XRD is impractical .

- Explore solvent systems like DMSO or DMF, which can stabilize soluble intermediates for spectroscopic studies .

Q. What methodologies resolve contradictions in reaction pathways involving this compound?

Discrepancies in product formation (e.g., unexpected esterification vs. decarbonylation) require:

- In-situ monitoring : Use FTIR or NMR to track intermediate species during reactions .

- Control experiments : Compare reactions under varying conditions (e.g., with/without catalysts, different solvents).

- Isolation and characterization : Purify byproducts via column chromatography (silica gel, ethyl acetate/hexane eluent) and validate structures via mass spectrometry .

Q. How should researchers design experiments to study the stoichiometry of this compound-based ligand-metal complexes?

- Job’s method of continuous variation : Determine binding ratios by UV-Vis titration (e.g., uranyl complexes at 300–400 nm) .

- Molar conductivity : Differentiate between 1:1 and 2:1 complexes in non-aqueous solvents (e.g., Λₘ values < 50 S cm² mol⁻¹ indicate neutral species) .

- X-ray crystallography : Resolve ambiguities in coordination geometry using triclinic or monoclinic crystal systems (e.g., a = 9.946 Å, α = 105.006° for related structures) .

Q. What are the advantages of indirect GC over titration for quantifying this compound in reaction mixtures?

- Precision : GC with n-dibutylamine (n-DBA) derivatization achieves ±2% RSD via internal standardization .

- Sensitivity : Detects isocyanate content at 0.02 µg levels, surpassing titration’s 0.1 mg detection limit .

- Versatility : Avoids compound-specific optimization; n-DBA derivatives elute consistently across isocyanates .

Q. Methodological Considerations

- Data Validation : Cross-reference spectroscopic data with computational simulations (e.g., Gaussian for IR band assignments).

- Error Mitigation : Report uncertainties in crystallographic parameters (e.g., R-factor ≤ 0.05) and statistical confidence intervals for kinetic studies .

- Ethical Reporting : Disclose synthetic yields, side products, and analytical limitations to ensure reproducibility .

特性

IUPAC Name |

ethyl N-(oxomethylidene)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO3/c1-2-8-4(7)5-3-6/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMVZGGPZNHFGKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80306153 | |

| Record name | Ethoxycarbonyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80306153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19617-43-7 | |

| Record name | 19617-43-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174484 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethoxycarbonyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80306153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethoxycarbonyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。